2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The compound also contains a thiophene ring, which is a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Phenethylamine Backbone: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene, followed by reduction to 3,4-dimethoxyphenethylamine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where the thiophene-3-ylmethyl group is attached to the nitrogen atom of the phenethylamine backbone.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of neurological or psychiatric disorders.
Industry: The compound may have applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride would depend on its specific biological targets. Potential mechanisms may include:
Interaction with Receptors: The compound may bind to specific receptors in the brain or other tissues, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanamine: Lacks the thiophene ring, making it less complex.
N-(Thiophen-3-ylmethyl)ethanamine: Lacks the dimethoxyphenyl group, altering its chemical properties.
3,4-Dimethoxyphenethylamine: A simpler structure without the thiophene ring.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride is unique due to the presence of both the dimethoxyphenyl and thiophene groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S.ClH/c1-17-14-4-3-12(9-15(14)18-2)5-7-16-10-13-6-8-19-11-13;/h3-4,6,8-9,11,16H,5,7,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPKWZMJGVLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CSC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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